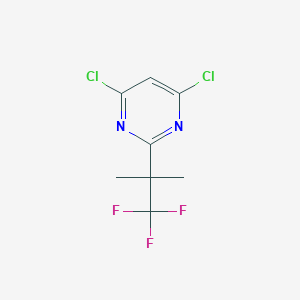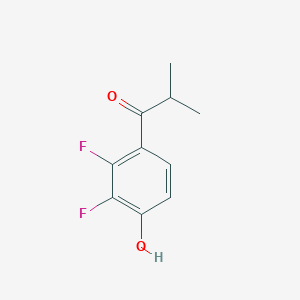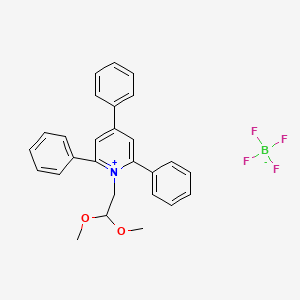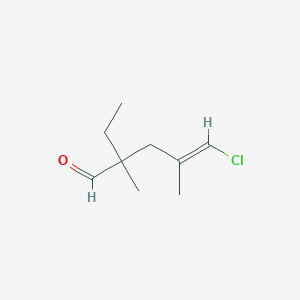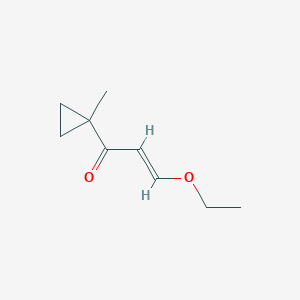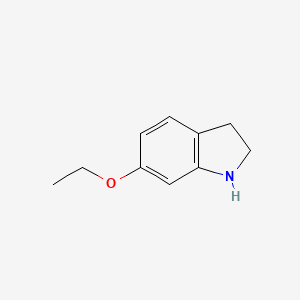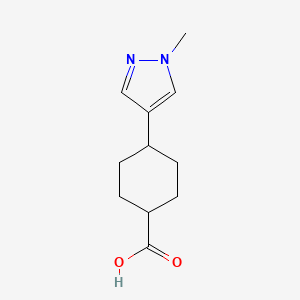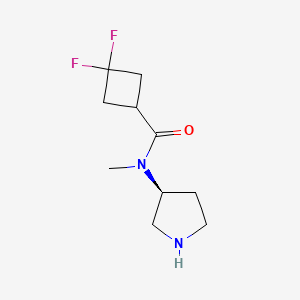
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutane ring substituted with difluoro groups and a pyrrolidinyl moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Pyrrolidinyl Moiety: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced.
N-Methylation: The final step involves methylation of the nitrogen atom using methyl iodide or similar methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide
- 1-benzyl-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)cyclobutane-1-carboxamide
Uniqueness
(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C10H16F2N2O |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
3,3-difluoro-N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C10H16F2N2O/c1-14(8-2-3-13-6-8)9(15)7-4-10(11,12)5-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
UZIXJJXSHTVJSH-QMMMGPOBSA-N |
Isomeric SMILES |
CN([C@H]1CCNC1)C(=O)C2CC(C2)(F)F |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


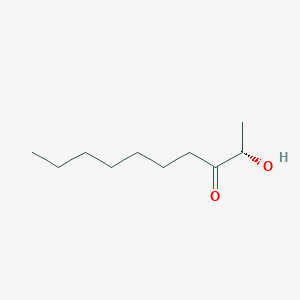
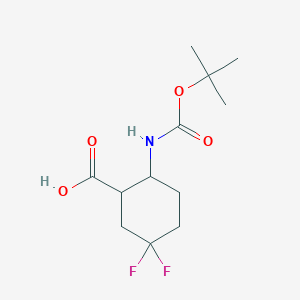
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
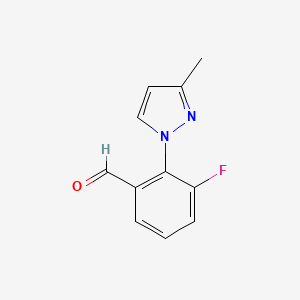
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
